
N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-imine is a member of pyridines and a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
- N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine and its derivatives are studied extensively for their metabolism and pharmacokinetics in the human body. For instance, L-735,524, a compound related to this compound, has been recognized as a potent HIV-1 protease inhibitor. It undergoes various metabolic processes, such as glucuronidation, pyridine N-oxidation, and para-hydroxylation. This compound and its metabolites are mainly excreted through urine, with the parent compound being a significant component in the urine, indicating that urinary excretion is a minor pathway of elimination (Balani et al., 1995).
Imaging and Diagnostic Applications
- Radioligands related to this compound are utilized in positron emission tomography (PET) for studying brain receptors, such as 5-HT1A receptors. For example, WAY-100635, labeled with carbon-11, is a promising radioligand for application with PET to study 5-HT1A receptors in the living human brain. It provides significant insights into receptor-binding parameters and brain radioactivity uptake (Osman et al., 1996).
Neurological Research
- Derivatives of this compound have been investigated for their potential neurological effects. For instance, compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have been associated with marked parkinsonism in individuals, highlighting the compound's selective damage to cells in the substantia nigra, a critical finding for understanding and potentially treating parkinsonian disorders (Langston et al., 1983).
Eigenschaften
Molekularformel |
C18H20N4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(E,E)-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H20N4/c1-2-7-17(8-3-1)9-6-12-20-22-15-13-21(14-16-22)18-10-4-5-11-19-18/h1-12H,13-16H2/b9-6+,20-12+ |
InChI-Schlüssel |
DYJPBWZMZVMRSW-XCHVBMRISA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)


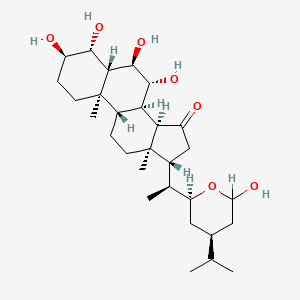
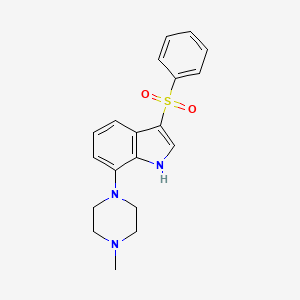
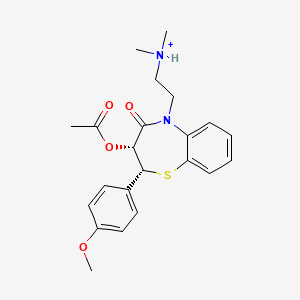

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
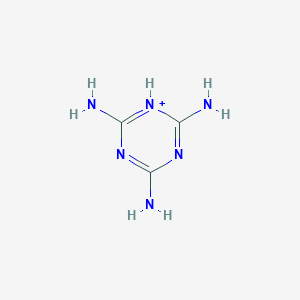
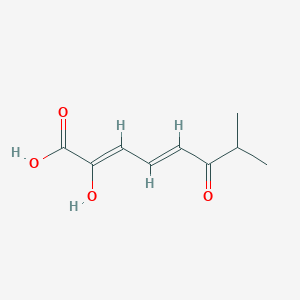
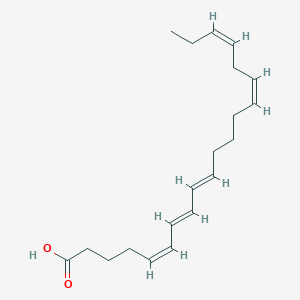
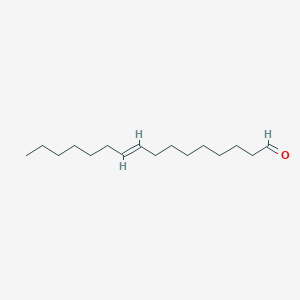
![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
